molecular formula C14H23NO2Si B13451749 6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Katalognummer: B13451749
Molekulargewicht: 265.42 g/mol
InChI-Schlüssel: RLBTUCHSWPHOSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzo[b][1,4]oxazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[b][1,4]oxazine core or the silyl ether group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves the interaction of the silyl ether group with various molecular targets. The TBDMS group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. The oxazine core can participate in various chemical transformations, making the compound versatile in synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its combination of a silyl ether protecting group and an oxazine core. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Eigenschaften

Molekularformel

C14H23NO2Si

Molekulargewicht

265.42 g/mol

IUPAC-Name

tert-butyl-(3,4-dihydro-2H-1,4-benzoxazin-6-yloxy)-dimethylsilane

InChI

InChI=1S/C14H23NO2Si/c1-14(2,3)18(4,5)17-11-6-7-13-12(10-11)15-8-9-16-13/h6-7,10,15H,8-9H2,1-5H3

InChI-Schlüssel

RLBTUCHSWPHOSG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.